(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol
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Overview
Description
(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol: is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,4-dimethylphenyl substituent. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Temperature: Room temperature to reflux conditions
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or imine intermediate. The process parameters are optimized to achieve high yield and purity, including:
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
Pressure: Elevated hydrogen pressure (50-100 psi)
Temperature: 50-100°C
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane
Reduction: Lithium aluminum hydride in tetrahydrofuran
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The 2,4-dimethylphenyl group contributes to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-Amino-1-(2,5-dimethylphenyl)ethan-1-ol
- (1R)-2-Amino-1-(3,4-dimethylphenyl)ethan-1-ol
- (1R)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol
Uniqueness
(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
KBYFBXUWYPZHTQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CN)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)O)C |
Origin of Product |
United States |
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